2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound classified as a derivative of 1,2,4-triazole. It features a triazole ring, a sulfanyl group, and an acetamide moiety. The molecular formula for this compound is C17H15Cl2N5OS, and it has a molecular weight of approximately 408.3 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:
The synthesis process often involves careful control of reaction conditions such as temperature and time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide includes several key features:
The compound's InChI Key is OSUMXYFBSKPAAY-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl.
The chemical reactivity of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide can be explored through various reactions:
These reactions can be facilitated using various reagents and conditions tailored to achieve desired products efficiently. The compound's interactions with biological targets may also be explored through these chemical pathways.
The mechanism of action for 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is primarily related to its role as an enzyme inhibitor or receptor modulator:
Research indicates that the compound interacts with molecular targets involved in cell signaling pathways, which could be pivotal for therapeutic applications.
The physical and chemical properties of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide include:
Key properties include:
The applications of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide are diverse and significant in scientific research:
The compound serves as a lead structure for developing new therapeutics targeting specific diseases due to its unique chemical properties and biological activity .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8